molecular formula C13H17FN4S B8589184 6-Fluoro-2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-benzimidazole CAS No. 823182-55-4

6-Fluoro-2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-benzimidazole

Cat. No. B8589184
M. Wt: 280.37 g/mol
InChI Key: YQRBPPRWFWEKFB-UHFFFAOYSA-N
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Patent
US07223764B2

Procedure details

1-[2-(5-Fluorobenzimidazol-2-ylthio)ethyl]-4-formylpiperazine (1.80 g, 5.8 mmol) was dissolved in methanol (20 mL), 12N hydrochloric acid (2 mL) was added thereto, followed by stirring for 18 hours at room temperature. The reaction mixture was concentrated under reduced pressure, and saturated ammonia-methanol was added thereto, followed by stirring for five minutes at room temperature. The solvent was removed under reduced pressure, and the residue was purified through silica gel column chromatography (chloroform: saturated ammonia-methanol=100:3), to thereby yield 1-[2-(5-fluorobenzimidazol-2-ylthio)ethyl]piperazine (1.33 g, yield 81%) as a brown oil.
Name
1-[2-(5-Fluorobenzimidazol-2-ylthio)ethyl]-4-formylpiperazine
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:21]=[CH:20][C:5]2[N:6]=[C:7]([S:9][CH2:10][CH2:11][N:12]3[CH2:17][CH2:16][N:15](C=O)[CH2:14][CH2:13]3)[NH:8][C:4]=2[CH:3]=1.Cl>CO>[F:1][C:2]1[CH:21]=[CH:20][C:5]2[N:6]=[C:7]([S:9][CH2:10][CH2:11][N:12]3[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]3)[NH:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
1-[2-(5-Fluorobenzimidazol-2-ylthio)ethyl]-4-formylpiperazine
Quantity
1.8 g
Type
reactant
Smiles
FC1=CC2=C(N=C(N2)SCCN2CCN(CC2)C=O)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, and saturated ammonia-methanol
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring for five minutes at room temperature
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (chloroform: saturated ammonia-methanol=100:3)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC2=C(N=C(N2)SCCN2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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